molecular formula C10H14N2 B032181 (R)-2-(Piperidin-2-yl)pyridine CAS No. 1061659-74-2

(R)-2-(Piperidin-2-yl)pyridine

Cat. No.: B032181
CAS No.: 1061659-74-2
M. Wt: 162.23 g/mol
InChI Key: KXRQQPIHUMSJSS-SNVBAGLBSA-N
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Description

(R)-2-(Piperidin-2-yl)pyridine is a chiral piperidine derivative that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery. The piperidine ring is one of the most significant heterocycles in pharmaceuticals, present in over twenty classes of drugs, and this enantiomerically pure compound offers researchers a versatile building block for constructing biologically active molecules . Key Research Applications: Pharmaceutical Intermediate: This compound is a valuable precursor in the synthesis of more complex, stereospecific molecules. The chiral piperidine scaffold is integral to the development of potential therapeutic agents, including antipsychotics and other central nervous system (CNS) drugs . Ligand in Metal Complexes: The bidentate nitrogen donor system makes it an excellent ligand for coordinating various metal ions. Such metal complexes are extensively explored for their potential biological activities, including anticancer properties, building upon research into related pyridine and piperidine-based structures . Antimycobacterial Agent Development: Piperidine and pyridine-containing frameworks are actively investigated in the search for new anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis . The compound serves as a core structure for generating novel derivatives for biological screening. Handling and Safety: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. The compound is classified with the signal word Danger and has the following hazard statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and engineering controls should be used during handling. Storage: To maintain stability and purity, store the product in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-[(2R)-piperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQQPIHUMSJSS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Aromatization with Palladium Catalysts

A widely adopted method involves the reductive aromatization of pyridinium salts derived from nicotinic acid esters. As detailed in patent CN104860870A, methyl isonicotinate reacts with benzyl bromide to form a pyridinium salt, which undergoes sodium borohydride-mediated aromatic ring destruction followed by hydrogenation using 10% Pd/C in aqueous methanol at ambient conditions. This three-step process yields (R)-2-(Piperidin-2-yl)pyridine with a 60% overall yield and 99% purity. Key advantages include:

  • Avoidance of high-pressure reactors : Reactions proceed at 25°C and 1 atm.

  • Cost efficiency : Pd/C replaces expensive PtO₂ catalysts.

  • Scalability : Industrial batches achieve 50–100 kg/month output.

Table 1: Optimized Conditions for Pd/C-Mediated Hydrogenation

ParameterValue
Catalyst loading5 wt% Pd/C
SolventMeOH:H₂O (4:1)
Temperature25°C
Pressure1 atm H₂
Reaction time12–16 hours
Yield85–90% (per step)

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(Piperidin-2-yl)pyridine is resolved using (R)-mandelic acid in ethanol. The (R)-enantiomer preferentially crystallizes, achieving 98% enantiomeric excess (ee) after two recrystallizations. This method, though reliable, suffers from a 40–50% loss of the undesired (S)-enantiomer, necessitating recycling protocols.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer in a toluene-water biphasic system, leaving the (R)-isomer unreacted. Key metrics include:

  • Reaction rate : 0.8 mmol/g enzyme/hour.

  • ee of product : >99% after 24 hours.

  • Scale-up limitations : Enzyme cost restricts industrial adoption.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

The Evans auxiliary directs stereochemistry during piperidine ring formation. (R)-4-Benzyl-2-oxazolidinone is coupled to a pyridine-propanal derivative, followed by cyclization and auxiliary removal. This method achieves 92% ee but requires six steps, reducing overall yield to 35%.

Noyori Transfer Hydrogenation

A ketone precursor undergoes asymmetric reduction using Noyori’s (R,R)-TsDPEN-Ru catalyst. Isopropanol serves as both solvent and hydrogen donor, yielding this compound with 94% ee and 78% isolated yield.

Table 2: Comparative Analysis of Asymmetric Methods

Methodee (%)StepsOverall YieldCost Index
Evans Auxiliary92635%High
Noyori Hydrogenation94378%Moderate
Enzymatic Resolution99245%Low

Continuous Flow Synthesis for Industrial Production

Microreactor Technology

A continuous flow system (Corning AFR®) enhances the hydrogenation step’s efficiency:

  • Residence time : 8 minutes vs. 16 hours in batch.

  • Catalyst utilization : 95% Pd/C efficiency due to enhanced mass transfer.

  • Output : 1.2 kg/day from a 50 mL reactor.

In-line Purification

Integrated simulated moving bed (SMB) chromatography separates enantiomers directly from the reaction stream, achieving 99.5% purity without intermediate isolation.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

a. Pain Management

Recent studies have highlighted the potential of (R)-2-(Piperidin-2-yl)pyridine derivatives as dual ligands for histamine H3 and sigma-1 receptors, which are crucial in pain modulation. Compounds derived from this structure have shown promising analgesic activity in both nociceptive and neuropathic pain models. Notably, one derivative demonstrated a broad spectrum of analgesic effects, suggesting that it could enhance opioid analgesia and ameliorate neuropathic pain conditions .

b. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit anti-proliferative properties against various cancer cell lines. In a study focusing on novel piperidine-based compounds, several showed significant inhibition of cell growth in vitro, indicating their potential as anticancer agents .

c. Nicotinic Acetylcholine Receptor Modulation

This compound has also been identified as a nicotinic acetylcholine receptor agonist. This property suggests its potential utility in treating neurological disorders where cholinergic signaling is disrupted . The ability to modulate these receptors can be beneficial for conditions such as Alzheimer's disease.

Synthetic Applications

a. Chiral Building Block

This compound serves as a chiral building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chirality is often crucial for biological activity . The compound's synthesis has been optimized using various catalytic methods, enhancing its availability for further research and application.

b. Synthesis of Piperidine Derivatives

The compound is integral to the synthesis of various piperidine derivatives through methods such as reductive amination and cyclization reactions. These synthetic routes have been refined to improve yields and selectivity, making this compound a valuable precursor in developing new pharmacologically active compounds .

Case Studies

Study Focus Findings
Beller et al. (2023)Hydrogenation of pyridinesDeveloped methods for converting pyridines to piperidines; highlighted the utility of piperidine derivatives in drug synthesis .
Dual Ligand Study (2023)Pain managementIdentified this compound derivatives as effective dual H3/sigma-1 receptor ligands; promising results in pain models .
Anticancer Research (2023)Anti-proliferative activityDemonstrated significant inhibition of cancer cell proliferation with novel piperidine compounds .

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (R)-2-(Piperidin-2-yl)pyridine vs. Anabasine

Anabasine (3-(piperidin-2-yl)pyridine) is a positional isomer where the pyridine ring is attached to the piperidine at the 3-position instead of the 2-position. This structural difference alters its binding affinity and biological activity. For example:

  • Stereochemistry : (-)-Anabasine [(2S)-3-(piperidin-2-yl)pyridine] exhibits distinct optical activity ([α]D = −61.22 in EtOH) compared to the (R)-configured 2-isomer .
  • Biological Role : Anabasine acts as a nicotinic acetylcholine receptor agonist, whereas this compound is studied for its KRASG12D modulation .

Ring Size Variation: Piperidine vs. Pyrrolidine Derivatives

(R)-2-(Pyrrolidin-2-yl)pyridine replaces the six-membered piperidine ring with a five-membered pyrrolidine. Key differences include:

  • Molecular Weight : The pyrrolidine analog has a lower molecular weight (148.2 g/mol, CAS: 130464-05-0) compared to the piperidine derivative .

Substituted Derivatives: 2-Phenyl-2-(Piperidin-2-yl)acetamide

This compound introduces a phenyl and acetamide group to the piperidine-pyridine scaffold. Structural modifications result in:

  • Enhanced Bioactivity : The acetamide group may improve solubility and target specificity, as seen in its role as a methylphenidate intermediate .
  • Molecular Weight : Higher molecular weight (232.3 g/mol) due to additional substituents .

Stereoisomers: (R)- vs. (S)-Enantiomers

The stereochemistry of the piperidine moiety significantly impacts biological activity:

  • (R)-Enantiomer : Stabilizes KRASG12D in a low-energy conformation, making it a promising drug candidate .
  • (S)-Enantiomer: Limited data, but racemic mixtures (e.g., (±)-Anabasine) generally show reduced efficacy compared to enantiopure forms .

Physicochemical Properties Comparison

Property This compound Anabasine 2-(Pyrrolidin-2-yl)pyridine
Molecular Weight (g/mol) 162.23 (base) / 235.15 (HCl) 174.24 (free base) 148.2
CAS Number 2771315-93-4 (HCl salt) 15251-47-5 130464-05-0
LogP (Predicted) 1.8 1.5 1.2
Hydrogen Bond Acceptors 2 2 2
Key Applications KRAS inhibition Nicotinic agonist Antimicrobial research

Biological Activity

(R)-2-(Piperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring attached to a pyridine moiety. Its molecular formula is C11_{11}H14_{14}N2_2, and it has a molecular weight of 178.24 g/mol. The synthesis of this compound often involves the reaction of piperidine derivatives with pyridine precursors through various methodologies, including palladium-catalyzed reactions and hydrogenation processes .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays against breast cancer cell lines MDA-MB-231 and MCF-7 revealed that derivatives of this compound can inhibit cell proliferation effectively. One study reported an IC50_{50} value of 6.25 μM for a related compound, indicating promising activity against these cancer types .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. It acts as a modulator of neurotransmitter systems, particularly in the context of dopaminergic signaling. Some derivatives have shown potential as treatments for neurological disorders such as schizophrenia and Parkinson's disease due to their ability to interact with dopamine receptors .

The biological activity of this compound is largely attributed to its ability to bind to various receptors, including G-protein coupled receptors (GPCRs). The compound's binding affinity and selectivity can influence downstream signaling pathways, which are crucial for mediating its pharmacological effects. For example, it has been noted that the compound can stabilize certain receptor conformations, enhancing or inhibiting receptor activity depending on the context .

Data Summary

Biological Activity Target IC50_{50} / EC50_{50} Reference
AnticancerMDA-MB-2316.25 μM
Dopamine receptor modulationD2 receptorNot specified
Metabolic stabilityHuman liver microsomesCL int 70 μL/min/mg

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound derivatives against breast cancer cell lines, highlighting the structure-activity relationship that informs future drug design.
  • Neuropharmacology : Research focused on the modulation of dopamine receptors by this compound analogs suggested potential applications in treating neurodegenerative diseases.
  • Pharmacokinetics : Studies assessing the metabolic stability of this compound indicated favorable profiles in human liver microsomes, suggesting good bioavailability for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-(Piperidin-2-yl)pyridine?

The synthesis typically involves reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide). After nucleophilic substitution, the product is treated with hydrochloric acid to form the dihydrochloride salt. Reaction optimization focuses on temperature control (60–80°C) and solvent selection to enhance yield and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry and proton environments, with piperidine protons appearing at δ 1.50–3.20 ppm and pyridine protons at δ 7.20–8.50 ppm.
  • FT-IR : Peaks at ~1640 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H stretching for hydrochloride salts) are diagnostic.
  • X-ray crystallography : Resolves absolute configuration and bond angles, often using SHELX programs for refinement .

Q. What are the primary biological applications of this compound derivatives?

The compound serves as a scaffold for enzyme inhibitors (e.g., kinase or protease inhibitors) and receptor ligands (e.g., GPCR-targeted agents). Its piperidine-pyridine structure enables hydrogen bonding and π-π stacking interactions, critical for binding affinity .

Q. What safety precautions are recommended when handling this compound?

Standard protocols for amines and hydrochlorides apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers under inert gas to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol gradients.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to bias the piperidine ring formation toward the (R)-enantiomer.
  • Circular dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What computational strategies model the reactivity of this compound in ligand-receptor interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock/Vina) : Simulate binding poses with target proteins (e.g., dopamine receptors) using crystallographic data from related compounds.
  • Molecular Dynamics (MD) : Assess conformational stability of ligand-receptor complexes under physiological conditions .

Q. How can contradictions in crystallographic data for this compound be resolved?

  • SHELX refinement : Use iterative least-squares algorithms (SHELXL) to adjust thermal parameters and occupancy factors.
  • Cross-validation : Compare X-ray data with neutron diffraction or high-resolution NMR to validate hydrogen atom positions.
  • Twinned crystal analysis : Apply SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., oxidation).
  • In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress.
  • Crystallization engineering : Seed the reaction mixture with pure (R)-enantiomer crystals to suppress racemization .

Q. How does stereochemistry at the piperidine ring influence ligand-receptor binding?

The (R)-configuration positions the pyridine ring for optimal π-stacking with aromatic residues (e.g., Phe in kinase active sites). In contrast, the (S)-enantiomer may sterically clash with hydrophobic pockets. Comparative studies using isothermal titration calorimetry (ITC) show a 5–10× difference in binding affinity between enantiomers .

Q. How can tautomerism or isomerization of this compound be analyzed under varying pH conditions?

  • Dynamic NMR : Track proton exchange rates between tautomers (e.g., enamine vs. imine forms) at different pH levels.
  • pH-dependent UV-Vis : Identify isosbestic points to quantify equilibrium constants.
  • Theoretical pKa calculations : Use software like MarvinSuite to predict protonation states and tautomeric preferences .

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